molecular formula C7H6BrClN2O2 B13133054 Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate

Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate

Cat. No.: B13133054
M. Wt: 265.49 g/mol
InChI Key: MIGMBBZQXVJAFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows a hierarchical substitution pattern. The parent structure is pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Numerical assignment begins with the carboxylate group at position 2, followed by bromo and chloro substituents at positions 3 and 6, respectively. The ethyl ester moiety modifies the carboxyl group.

Systematic derivation steps :

  • Identify the parent heterocycle: pyrazine (C₄H₄N₂).
  • Assign priority to functional groups: carboxylate (-COO⁻) takes precedence over halogens.
  • Number the ring to minimize substituent locants: carboxylate at position 2, bromo at 3, chloro at 6.
  • Specify esterification: ethyl group attached to the carboxylate oxygen.

The resultant IUPAC name is ethyl 3-bromo-6-chloropyrazine-2-carboxylate .

Structural breakdown :

Position Substituent Priority
2 Ethoxycarbonyl 1
3 Bromo 2
6 Chloro 3

Alternative Nomenclatural Conventions in Heterocyclic Chemistry

Non-IUPAC naming systems occasionally apply to pyrazine derivatives:

  • Hantzsch-Widman System : Describes ring size and heteroatoms but lacks specificity for complex substituents. This compound would be termed a "diazine" derivative under this framework.
  • Replacement Nomenclature : Positions substituents relative to the parent structure without hierarchical prioritization, yielding names like "6-chloro-3-bromo-pyrazine-2-ethyl carboxylate".
  • CAS Registry : The Chemical Abstracts Service assigns the identifier MFCD31536372 to this compound, emphasizing its unique structural features.

Historical Context and Discovery Timeline

Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate emerged from advancements in heterocyclic synthesis during the early 21st century. Key milestones include:

  • 2000s : Development of T3P (propyl phosphonic anhydride)-mediated coupling reactions enabled efficient esterification of pyrazinecarboxylic acids.
  • 2014 : First reported synthesis of the related acid derivative, 3-bromo-6-chloropyrazine-2-carboxylic acid (CAS 1260773-60-1), via halogenation of pyrazine precursors.
  • 2025 : Commercial availability of the ethyl ester derivative through suppliers like ACS Scientific Inc. and Enamine MADE BBs, reflecting industrial scaling of synthetic protocols.

Position Within Pyrazinecarboxylate Chemical Space

This compound occupies a strategic niche in pyrazinecarboxylate chemistry due to its dual halogenation and esterification:

Comparative analysis with analogous structures :

Compound Substituents Applications
Pyrazine-2-carboxylate Unsubstituted carboxylate Microbial metabolism
Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate Amino, dichloro, methyl ester Antibiotic intermediates
This compound Bromo, chloro, ethyl ester Cross-coupling reactions

The bromo and chloro groups enhance electrophilicity at positions 3 and 6, facilitating Suzuki-Miyaura couplings for biaryl synthesis. Meanwhile, the ethyl ester improves solubility in organic solvents compared to carboxylic acid analogues.

Electronic effects :

  • Bromine’s inductive (-I) effect deactivates the ring toward electrophilic substitution.
  • Chlorine’s resonance donation (+M) directs nucleophilic attacks to position 5.
  • The ester group’s electron-withdrawing nature further polarizes the π-system, enabling regioselective functionalization.

This electronic profile makes the compound a preferred substrate for synthesizing polyfunctionalized pyrazines in drug discovery pipelines.

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

ethyl 3-bromo-6-chloropyrazine-2-carboxylate

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(8)10-3-4(9)11-5/h3H,2H2,1H3

InChI Key

MIGMBBZQXVJAFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 3-bromo-6-chloropyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, pyrazine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-6-chloropyrazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazine-Based Analogs

Ethyl 6-Bromo-3-Chloro-5-Methylpyrazine-2-Carboxylate (CAS: 2091009-80-0)
  • Structure : Pyrazine core with Br (C6), Cl (C3), methyl (C5), and ethyl ester (C2).
  • Molecular Weight : 279.52 g/mol.
  • Key Differences :
    • Additional methyl group at C5 increases lipophilicity compared to the target compound.
    • Altered substitution pattern (Br at C6 vs. C3) may influence electronic effects and regioselectivity in reactions .
Methyl 3-Bromo-6-Chloropyrazine-2-Carboxylate
  • Structure : Methyl ester (vs. ethyl) with Br (C3) and Cl (C6).
  • Molecular Weight : ~251.47 g/mol.
  • Key Differences :
    • Smaller ester group reduces steric hindrance and may accelerate hydrolysis rates.
    • Lower molecular weight could enhance aqueous solubility but reduce metabolic stability .
Methyl 3-Amino-6-Bromopyrazine-2-Carboxylate
  • Structure: Amino group (C3) replaces bromine; Br at C4.
  • Molecular Weight : ~217.03 g/mol.
  • Key Differences: Amino group increases nucleophilicity and solubility in polar solvents.
3-Amino-6-Bromo-Pyrazine-2-Carboxylic Acid (CAS: 486424-37-7)
  • Structure: Free carboxylic acid (C2) and amino (C3) groups.
  • Molecular Weight : 218.01 g/mol.
  • Key Differences :
    • Carboxylic acid enhances water solubility (pH-dependent ionization).
    • Lack of ester limits use in lipophilic environments or prodrug designs .

Heterocyclic Core Variants

Ethyl 3-Bromo-6-Chloroimidazo[1,2-a]Pyridine-2-Carboxylate (CAS: 861208-16-4)
  • Structure : Imidazo-pyridine core with Br (C3), Cl (C6), and ethyl ester.
  • Molecular Weight : 303.54 g/mol.
  • Key Differences: Pyridine-based core is less electron-rich than pyrazine, altering reactivity in aromatic substitutions.
Ethyl 3-Bromo-6,6-Difluoro-5,7-Dihydropyrazolo[5,1-b][1,3]Oxazine-2-Carboxylate (CAS: 2128657-45-2)
  • Structure : Fused dihydrooxazine-pyrazolo ring with Br (C3) and difluoro (C6).
  • Molecular Weight : 311.08 g/mol.
  • Key Differences :
    • Fluorine atoms increase electronegativity and metabolic stability.
    • Dihydrooxazine ring introduces steric hindrance, affecting synthetic accessibility .

Functional Group Variations

3-Bromo-6-Chloro-2-Pyridinecarboxylic Acid (CAS: 929000-66-8)
  • Structure : Pyridine core with Br (C3), Cl (C6), and free carboxylic acid.
  • Molecular Weight : 236.45 g/mol.
  • Key Differences :
    • Pyridine ring reduces electron density compared to pyrazine, lowering reactivity in electrophilic substitutions.
    • Carboxylic acid group enables salt formation for improved bioavailability .

Data Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate Pyrazine Br (C3), Cl (C6), COOEt (C2) ~279.52 Ester
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Pyrazine Br (C6), Cl (C3), Me (C5), COOEt (C2) 279.52 Ester, Methyl
Methyl 3-bromo-6-chloropyrazine-2-carboxylate Pyrazine Br (C3), Cl (C6), COOMe (C2) ~251.47 Ester
3-Amino-6-bromo-pyrazine-2-carboxylic acid Pyrazine NH2 (C3), Br (C6), COOH (C2) 218.01 Carboxylic acid, Amino
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Imidazo-pyridine Br (C3), Cl (C6), COOEt (C2) 303.54 Ester, Fused heterocycle

Biological Activity

Ethyl 3-bromo-6-chloro-2-pyrazinecarboxylate (CAS Number: 2230703-81-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₇H₈BrClN₂O₂
  • Molecular Weight : 265.49 g/mol

The compound features a pyrazine ring substituted with bromine and chlorine atoms, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing pyrazine moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been investigated for its potential as a pharmaceutical agent.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazine derivatives, including this compound. The results showed that this compound exhibited significant inhibitory effects against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases related to cell growth and proliferation.

A detailed analysis of its anticancer activity included:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell Line IC50 (µM)
HeLa15
MCF720
A54925

These results indicate that this compound has promising anticancer properties, warranting further investigation into its mechanisms of action.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : this compound may cause cell cycle arrest at the G1/S phase transition, preventing further cell division.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in faster recovery times compared to standard antibiotics.
  • Case Study on Cancer Treatment : In a preclinical model, administration of this compound led to significant tumor reduction in mice bearing xenografts of human cancer cells.

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